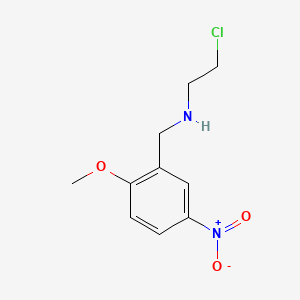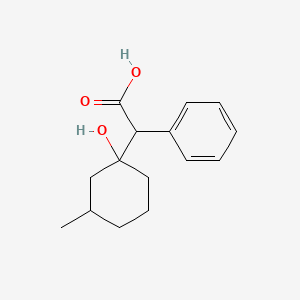
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid typically involves multiple steps. One common method starts with the preparation of 1-hydroxy-3-methylcyclohexane, which can be achieved through the hydrogenation of 3-methylcyclohexanone. This intermediate is then reacted with phenylacetic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(1-Keto-3-methylcyclohexyl)-2-phenylacetic acid.
Reduction: Formation of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylethanol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylacetic acid: Lacks the cyclohexane ring and hydroxyl group.
3-Methylcyclohexanone: Lacks the phenyl group and carboxylic acid.
Cyclohexane-1,2-dione: Lacks the phenyl group and carboxylic acid.
Uniqueness
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyclohexane ring and a phenyl group allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
5457-13-6 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H20O3/c1-11-6-5-9-15(18,10-11)13(14(16)17)12-7-3-2-4-8-12/h2-4,7-8,11,13,18H,5-6,9-10H2,1H3,(H,16,17) |
Clé InChI |
ZXADRCVGENLGTA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(C(C2=CC=CC=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


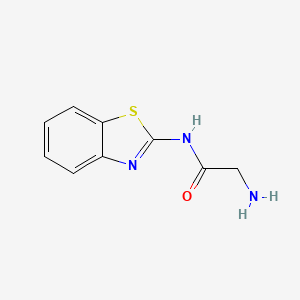

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
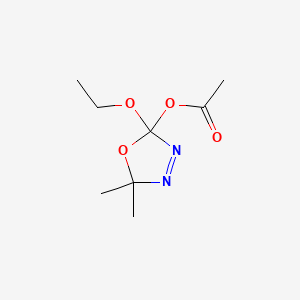
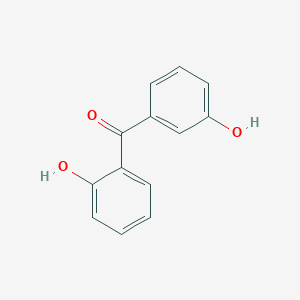
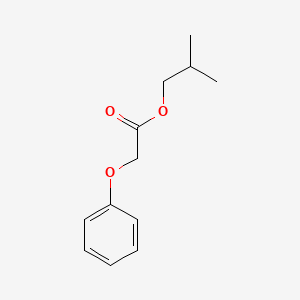
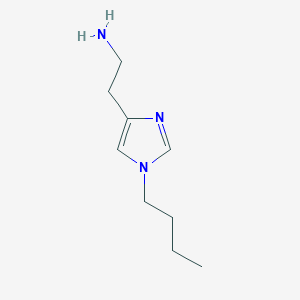
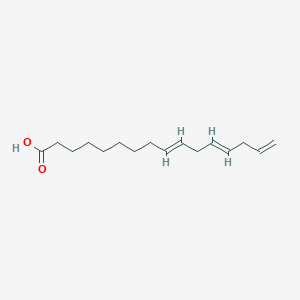


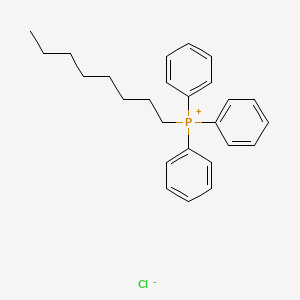
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
